Cas no 875282-60-3 (4-(phenylsulfanyl)methylpiperidine hydrochloride)

4-(phenylsulfanyl)methylpiperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Piperidine, 4-[(phenylthio)methyl]-, hydrochloride
- F2167-0531
- 4-(phenylsulfanylmethyl)piperidine;hydrochloride
- 4-[(phenylsulfanyl)methyl]piperidine hydrochloride
- EN300-235629
- MFCD21090532
- AKOS015947865
- NS-03487
- XZGLJQNFFQYLES-UHFFFAOYSA-N
- 875282-60-3
- 4-(Phenylthio-methyl)-piperidine Hydrochloride
- 4-[(phenylsulfanyl)methyl]piperidinehydrochloride
- SCHEMBL4239449
- 4-(phenylsulfanyl)methylpiperidine hydrochloride
-
- MDL: MFCD21090532
- インチ: InChI=1S/C12H17NS.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H
- InChIKey: XZGLJQNFFQYLES-UHFFFAOYSA-N
- ほほえんだ: C1CNCCC1CSC2=CC=CC=C2.Cl
計算された属性
- せいみつぶんしりょう: 243.0848484Da
- どういたいしつりょう: 243.0848484Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 148
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
4-(phenylsulfanyl)methylpiperidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-0531-10g |
4-[(phenylsulfanyl)methyl]piperidine hydrochloride |
875282-60-3 | 95%+ | 10g |
$1827.0 | 2023-09-06 | |
Life Chemicals | F2167-0531-2.5g |
4-[(phenylsulfanyl)methyl]piperidine hydrochloride |
875282-60-3 | 95%+ | 2.5g |
$870.0 | 2023-09-06 | |
TRC | P248056-500mg |
4-[(phenylsulfanyl)methyl]piperidine hydrochloride |
875282-60-3 | 500mg |
$ 410.00 | 2022-06-03 | ||
Enamine | EN300-235629-0.1g |
4-[(phenylsulfanyl)methyl]piperidine hydrochloride |
875282-60-3 | 95% | 0.1g |
$1081.0 | 2024-06-19 | |
Enamine | EN300-235629-10g |
4-[(phenylsulfanyl)methyl]piperidine hydrochloride |
875282-60-3 | 10g |
$5283.0 | 2023-09-15 | ||
Enamine | EN300-235629-0.05g |
4-[(phenylsulfanyl)methyl]piperidine hydrochloride |
875282-60-3 | 95% | 0.05g |
$1032.0 | 2024-06-19 | |
Enamine | EN300-235629-2.5g |
4-[(phenylsulfanyl)methyl]piperidine hydrochloride |
875282-60-3 | 95% | 2.5g |
$2408.0 | 2024-06-19 | |
Enamine | EN300-235629-5.0g |
4-[(phenylsulfanyl)methyl]piperidine hydrochloride |
875282-60-3 | 95% | 5.0g |
$3562.0 | 2024-06-19 | |
Enamine | EN300-235629-0.5g |
4-[(phenylsulfanyl)methyl]piperidine hydrochloride |
875282-60-3 | 95% | 0.5g |
$1180.0 | 2024-06-19 | |
Enamine | EN300-235629-10.0g |
4-[(phenylsulfanyl)methyl]piperidine hydrochloride |
875282-60-3 | 95% | 10.0g |
$5283.0 | 2024-06-19 |
4-(phenylsulfanyl)methylpiperidine hydrochloride 関連文献
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
4-(phenylsulfanyl)methylpiperidine hydrochlorideに関する追加情報
Introduction to 4-(phenylsulfanyl)methylpiperidine hydrochloride (CAS No. 875282-60-3)
4-(phenylsulfanyl)methylpiperidine hydrochloride, identified by its CAS number 875282-60-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, a heterocyclic structure widely recognized for its role in drug design due to its favorable pharmacokinetic properties and biological activity. The presence of a phenylsulfanyl (thiophenyl) group and a methyl substituent introduces unique electronic and steric characteristics, making it a valuable scaffold for the development of novel therapeutic agents.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for formulation development in drug delivery systems. This solubility profile makes it particularly suitable for oral and intravenous administration, improving bioavailability and therapeutic efficacy. The compound’s structure suggests potential interactions with biological targets such as enzymes and receptors, which are pivotal in modulating physiological processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 4-(phenylsulfanyl)methylpiperidine hydrochloride with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase. The thiophenyl moiety is particularly noteworthy, as it has been shown to enhance binding interactions through π-stacking and hydrogen bonding, contributing to the compound’s pharmacological activity.
In the realm of drug discovery, 4-(phenylsulfanyl)methylpiperidine hydrochloride has been explored as a lead compound for the development of treatments targeting neurological disorders. Piperidine derivatives are known for their ability to cross the blood-brain barrier, making them attractive candidates for central nervous system (CNS) therapies. Preliminary in vitro studies have demonstrated that this compound exhibits moderate affinity for serotonin receptors, suggesting potential applications in managing conditions related to serotonin dysregulation.
The synthesis of 4-(phenylsulfanyl)methylpiperidine hydrochloride involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques not only streamline the production process but also allow for the introduction of structural modifications, enabling fine-tuning of pharmacological properties.
One of the most compelling aspects of 4-(phenylsulfanyl)methylpiperidine hydrochloride is its versatility in medicinal chemistry. Researchers have utilized this scaffold to develop analogs with enhanced potency, selectivity, and metabolic stability. For instance, modifications to the phenylsulfanyl group have led to derivatives with improved binding affinity for specific enzyme targets, while alterations to the piperidine ring have optimized pharmacokinetic profiles.
Current research is focused on evaluating the safety and efficacy of 4-(phenylsulfanyl)methylpiperidine hydrochloride in preclinical models. Animal studies have provided insights into its pharmacological effects across various disease models, including pain management and neurodegenerative disorders. The compound’s ability to modulate neurotransmitter systems makes it a promising candidate for therapies targeting conditions such as depression, anxiety, and chronic pain syndromes.
The development of novel drug candidates like 4-(phenylsulfanyl)methylpiperidine hydrochloride relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. High-throughput screening (HTS) techniques have been instrumental in identifying hit compounds that exhibit desirable biological activity. Once hits are identified, structure-activity relationship (SAR) studies are conducted to optimize their properties further.
The regulatory landscape for pharmaceutical compounds necessitates rigorous testing to ensure safety and efficacy before human clinical trials can commence. Good Manufacturing Practices (GMP) guidelines are adhered to during the synthesis and purification of 4-(phenylsulfanyl)methylpiperidine hydrochloride, ensuring consistency and quality control throughout the production process. This adherence is crucial for meeting regulatory requirements set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The future prospects for 4-(phenylsulfanyl)methylpiperidine hydrochloride are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug delivery systems, such as nanotechnology-based formulations, may enhance its bioavailability and target specificity. Additionally, advances in genetic sequencing technologies could enable personalized medicine approaches tailored to individual patient responses.
In conclusion,4-(phenylsulfanyl)methylpiperidine hydrochloride (CAS No. 875282-60-3) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with favorable pharmacokinetic properties, position it as a valuable scaffold for drug development. As research continues to uncover new insights into its mechanisms of action,this compound holds great promise for improving patient outcomes worldwide.
875282-60-3 (4-(phenylsulfanyl)methylpiperidine hydrochloride) 関連製品
- 1040675-94-2(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide)
- 2098079-42-4(2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1361736-60-8(6,2',3',6'-Tetrachlorobiphenyl-3-ethanone)
- 2168922-86-7(6-methyl-2,5-dioxa-9-azaspiro3.5nonane)
- 84727-42-4(4-Methylpiperazine-1-carboximidamide Sulfuric Acid)
- 2229033-24-1(3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol)
- 2229143-33-1(3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol)
- 851809-70-6(5-(4-bromophenyl)(4-phenylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2204330-80-1(1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea)
- 1009-75-2(3'-Bromo-4'-fluoroacetanilide)




